BenchChemオンラインストアへようこそ!

AZ-33

Cancer Metabolism Enzymology Drug Discovery

AZ-33 is a potent LDHA inhibitor (Kd 0.093 µM, IC50 0.5 µM) with a unique, strictly cell-impermeable profile due to its two carboxylic acid groups. This makes it the exclusive choice for cell-free enzymatic assays, extracellular LDHA research, and prodrug development—applications where cell-permeable alternatives like FX-11 would confound results. It serves as an ideal negative control in cellular assays. Order this high-purity, well-characterized standard for reliable, reproducible enzymatic studies.

Molecular Formula C25H27N3O6S
Molecular Weight 497.6 g/mol
Cat. No. B605726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAZ-33
SynonymsAZ-33;  AZ 33;  AZ33;  LDHA Inhibitor 33.
Molecular FormulaC25H27N3O6S
Molecular Weight497.6 g/mol
Structural Identifiers
SMILESCC1=NC2=C(S1)C=C(C=C2)NC(=O)CCNC(=O)CCCC3=CC=C(C=C3)CC(C(=O)O)C(=O)O
InChIInChI=1S/C25H27N3O6S/c1-15-27-20-10-9-18(14-21(20)35-15)28-23(30)11-12-26-22(29)4-2-3-16-5-7-17(8-6-16)13-19(24(31)32)25(33)34/h5-10,14,19H,2-4,11-13H2,1H3,(H,26,29)(H,28,30)(H,31,32)(H,33,34)
InChIKeySGFJAJFBGVAOFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





AZ-33 for Research Procurement: A Quantitative Overview of This Selective LDHA Inhibitor


AZ-33 (LDHA-IN-4, CAS 1370290-34-8) is a small-molecule inhibitor of lactate dehydrogenase A (LDHA), a key enzyme in the glycolytic pathway frequently upregulated in cancer [1]. It demonstrates potent and selective binding to LDHA, with a binding affinity (Kd) of 0.093 µM and an enzymatic inhibitory activity (IC₅₀) of 0.5 µM against the recombinant human enzyme . AZ-33 acts as a competitive inhibitor with respect to both NADH and pyruvate, effectively blocking the enzyme's catalytic function [2]. Notably, its poor cell permeability, due to two ionizable carboxylic acid groups, limits its utility to extracellular or cell-free assays unless formulated as a prodrug [3].

Why AZ-33 Cannot Be Simply Replaced by Another LDHA Inhibitor for Your Experiments


LDHA inhibitors are not interchangeable due to significant variations in potency, isoform selectivity, and, most critically, cell permeability. AZ-33 possesses a unique profile: potent biochemical inhibition coupled with extremely poor cell permeability [1]. This makes it an ideal tool for investigating the extracellular roles of LDHA or for cell-free enzymatic assays, but a poor choice for intracellular target engagement studies without a prodrug strategy . In contrast, more permeable inhibitors like FX-11 or GSK2837808A are required for cellular assays but often exhibit different selectivity profiles and off-target effects [2]. Substituting AZ-33 with a cell-permeable analog will fundamentally alter the experimental system and potentially lead to erroneous conclusions about the target's role and location.

AZ-33 Comparator Evidence: A Guide to Selecting the Right LDHA Inhibitor for Your Research


Potency vs. LDHA: AZ-33 Shows Sub-Micromolar Inhibition, Distinct from Weaker Early Probes

AZ-33 inhibits recombinant human LDHA with an IC₅₀ of 0.5 µM . This potency is orders of magnitude greater than the classic LDHA inhibitor oxamate (IC₅₀ ~ 50-100 µM) and represents a significant improvement over the first-generation probe NHI-2 (IC₅₀ = 14.7 µM) [1]. However, it is considerably less potent than advanced inhibitors like GSK2837808A (IC₅₀ = 2.6 nM) .

Cancer Metabolism Enzymology Drug Discovery

Isoform Selectivity: AZ-33's ~7-Fold Preference for LDHA over LDHB

AZ-33 demonstrates a clear selectivity for LDHA over the closely related isoform LDHB [1]. In a direct NADH competition assay using recombinant enzymes, AZ-33 exhibited an IC₅₀ of 0.54 µM for LDHA and 3.6 µM for LDHB, representing an ~7-fold selectivity window . This selectivity is similar to that observed with NHI-2 (~4-fold) but is notably less pronounced than the high selectivity of GSK2837808A (~17-fold) or (R)-GNE-140 (>100-fold) [2].

Isoform Selectivity LDHA/LDHB Cancer Biology

Cell Permeability: AZ-33's Key Differentiator as a Cell-Impermeable Probe

A defining feature of AZ-33 is its extremely poor cell permeability, a consequence of its two carboxylic acid moieties that are ionized at physiological pH [1]. LC-MS analysis of cell lysates following treatment confirmed that AZ-33 does not accumulate within HeLa cells . Consequently, it exhibits no cytotoxicity against HeLa cells even at concentrations exceeding 500 µM . This stands in stark contrast to cell-permeable LDHA inhibitors like FX-11 (which reduces ATP levels in cells) and GSK2837808A (which inhibits lactate production in cancer cell lines) [2].

Cell Permeability Prodrug Design In Vitro Assays

Mechanism of Action: A Defined, Competitive Inhibitor for Precise Kinetic Studies

AZ-33 has been rigorously characterized as a competitive inhibitor with respect to both substrates, NADH and pyruvate [1]. This dual-competitive mechanism is a hallmark of the malonic acid scaffold and distinguishes it from inhibitors like FX-11, which are primarily NADH-competitive [2]. This well-defined mechanism allows for precise kinetic modeling and makes AZ-33 a valuable tool for enzymology studies aimed at understanding LDHA's catalytic mechanism.

Enzyme Kinetics Competitive Inhibition Mechanism of Action

Optimal Research Applications for AZ-33 Based on Verified Differentiation


Cell-Free Enzymatic Assays for LDHA Activity and Kinetics

AZ-33's sub-micromolar potency and well-defined, dual-competitive mechanism of action make it an ideal standard inhibitor for in vitro enzymatic assays. Researchers can use it to validate assay conditions, establish baseline inhibition, and perform detailed kinetic studies on purified LDHA. Its potency is sufficient to achieve complete inhibition without requiring extremely high concentrations, and its defined mechanism allows for accurate kinetic modeling [1][2].

Investigating Extracellular LDHA Function and the Tumor Microenvironment

The unique, cell-impermeable nature of AZ-33 is its greatest asset for studies focused on extracellular LDHA. In many cancers, LDHA is secreted into the extracellular space where it may play a role in shaping the tumor microenvironment. AZ-33 allows researchers to specifically inhibit this extracellular enzyme pool without confounding intracellular effects. This is a capability not shared by cell-permeable LDHA inhibitors like FX-11 or GSK2837808A [3].

Development of Prodrugs for Targeted Intracellular Delivery

The extreme polarity of AZ-33, which limits its cell permeability, makes it an excellent scaffold for prodrug development. Research groups aiming to create a cell-permeable LDHA inhibitor can use AZ-33 as a starting point, modifying the carboxylic acid groups to create ester prodrugs that are cleaved intracellularly to release the active inhibitor. This approach leverages AZ-33's potent biochemical activity while overcoming its delivery challenge .

Negative Control for Cellular LDHA Inhibition Studies

In cellular assays where the goal is to demonstrate that a phenotype is dependent on intracellular LDHA activity, AZ-33 serves as a perfect negative control. Because it does not enter cells, any effect observed with AZ-33 in a cell-based assay would suggest the phenotype is mediated by extracellular LDHA or is an off-target artifact. This provides a powerful experimental contrast when used alongside cell-permeable inhibitors like FX-11 [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for AZ-33

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.